

# Labeling JUN-1111 for imaging studies

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## Compound of Interest

Compound Name: JUN-1111

Cat. No.: B1673162

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As the specific agent "**JUN-1111**" was not identified in initial searches, this document provides detailed application notes and protocols for a representative radiolabeled peptide used for cell tracking in imaging studies, [<sup>111</sup>In]In-DTPA-CTP. This agent is utilized for radionuclide imaging, specifically Single Photon Emission Computed Tomography (SPECT), to monitor the distribution of labeled cells in vivo.

## Application Notes

### Introduction

[<sup>111</sup>In]In-DTPA-CTP is a radiolabeled peptide designed for the direct labeling of cells for tracking and imaging purposes. The peptide binds to the extracellular membrane of cells, allowing for the quantitative and longitudinal mapping of cell populations in vivo using SPECT imaging[1]. This method offers high sensitivity and is adaptable to a range of cell types, providing a valuable tool for research in areas such as cell therapy, immunology, and oncology.

### Principle of Operation

The DTPA chelator firmly incorporates Indium-111, a gamma-emitting radionuclide. The peptide component of the conjugate facilitates binding to the cell surface. Once cells are labeled with [<sup>111</sup>In]In-DTPA-CTP, they can be administered in vivo and their biodistribution can be monitored over time using a SPECT camera, which detects the gamma rays emitted by Indium-111.

### Data Presentation

Quantitative data for labeling 5T33 cells with [ $^{111}\text{In}$ ]In-DTPA-CTP is summarized in the table below.

Parameter	Value	Incubation Time	Notes
Cell Radiolabeling Yield	$9.2 \pm 3.6$ %AR	3 hours	Lower than [ $^{111}\text{In}$ ]In-(oxine) $_3$ ( $20.6 \pm 6.1$ %AR)
$3.9 \pm 0.1$ %AR	3 hours	Optimal incubation period	
Radioactivity per Cell	$1.8 \pm 0.6$ Bq	3 hours	Sufficient for clinical $\gamma$ -scintigraphy or SPECT
Indium-111 Retention	$23.0 \pm 5.1$ %	2 hours post-labeling	Significantly lower than [ $^{111}\text{In}$ ]In-(oxine) $_3$ ( $76.0 \pm 5.1\%$ )
$9.7 \pm 0.5$ %	20 hours post-labeling	Significantly lower than [ $^{111}\text{In}$ ]In-(oxine) $_3$ ( $46.0 \pm 9.6\%$ )	

%AR: Percentage of Added Radioactivity

## Experimental Protocols

### Materials

- [ $^{111}\text{In}$ ]In-DTPA-CTP
- Cell line of interest (e.g., 5T33 multiple myeloma cells)
- Complete cell culture medium
- Phosphate-buffered saline (PBS)
- Centrifuge

- Gamma counter
- Trypan blue solution
- Hemocytometer
- SPECT imaging system

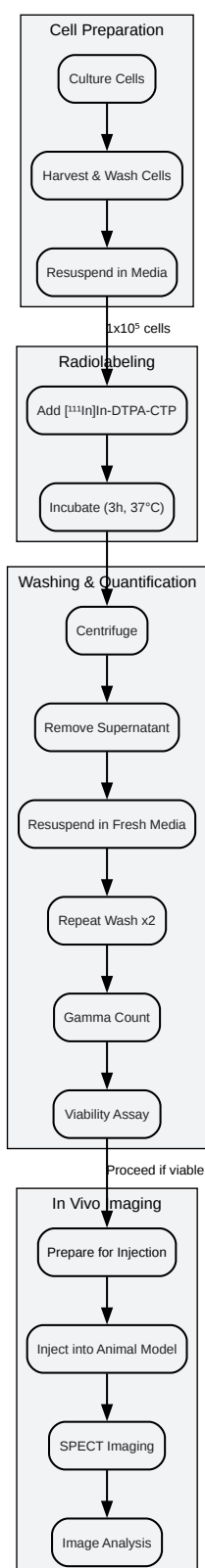
#### Protocol for Radiolabeling of Cells with [ $^{111}\text{In}$ ]In-DTPA-CTP

- **Cell Preparation:** Culture cells to the desired number. On the day of the experiment, harvest the cells and wash them with PBS. Resuspend the cells in complete culture medium at a concentration of  $1 \times 10^5$  cells per sample.
- **Radiolabeling:** Add 2 MBq of [ $^{111}\text{In}$ ]In-DTPA-CTP to the cell suspension.
- **Incubation:** Incubate the cell suspension at  $37^\circ\text{C}$  for 3 hours. This incubation time was determined to be optimal for achieving sufficient cell radiolabeling yields<sup>[1]</sup>.
- **Washing:** After incubation, centrifuge the cell suspension to pellet the cells.
- **Remove Supernatant:** Carefully remove and discard the supernatant containing unbound radioactivity.
- **Resuspend Cells:** Resuspend the cell pellet in fresh, pre-warmed culture medium.
- **Washing (repeat):** Repeat the centrifugation and resuspension steps (steps 4-6) twice more to ensure the removal of all unbound [ $^{111}\text{In}$ ]In-DTPA-CTP.
- **Quantification:** Measure the radioactivity of the final cell pellet using a gamma counter to determine the radiolabeling yield.
- **Cell Viability Assay:** Assess cell viability using a trypan blue exclusion assay to ensure the labeling process did not adversely affect the cells.

#### Protocol for In Vivo Cell Tracking using SPECT Imaging

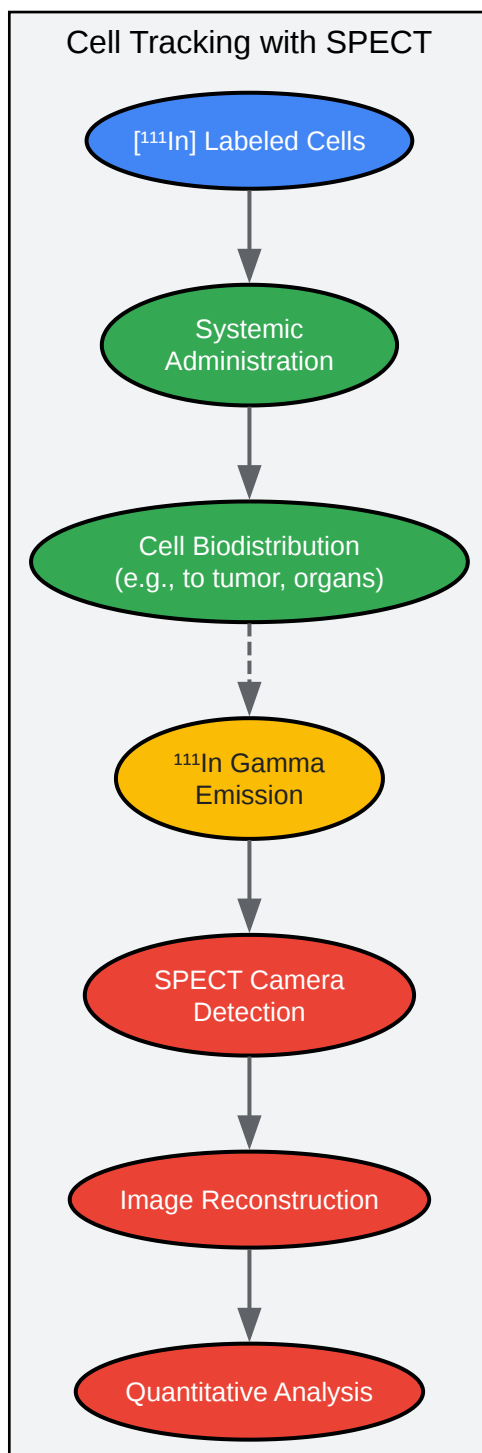
- **Animal Preparation:** Prepare the animal model according to the specific research question and institutional guidelines.
- **Administration of Labeled Cells:** Resuspend the radiolabeled cells in a suitable vehicle (e.g., sterile PBS) for injection. Administer the cells to the animal, typically via intravenous injection.
- **SPECT Imaging:** At desired time points post-administration, anesthetize the animal and perform SPECT imaging to visualize the distribution of the radiolabeled cells.
- **Image Analysis:** Analyze the SPECT images to quantify the accumulation of radioactivity in different organs and tissues, providing a measure of cell distribution.

## Visualizations



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Caption: Experimental workflow for radiolabeling cells with [ $^{111}\text{In}$ ]In-DTPA-CTP and subsequent in vivo imaging.



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Caption: Conceptual diagram of in vivo cell tracking using SPECT imaging.

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## References

- 1. An indium-111-labelled membrane-targeted peptide for cell tracking with radionuclide imaging - PMC [pmc.ncbi.nlm.nih.gov]
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